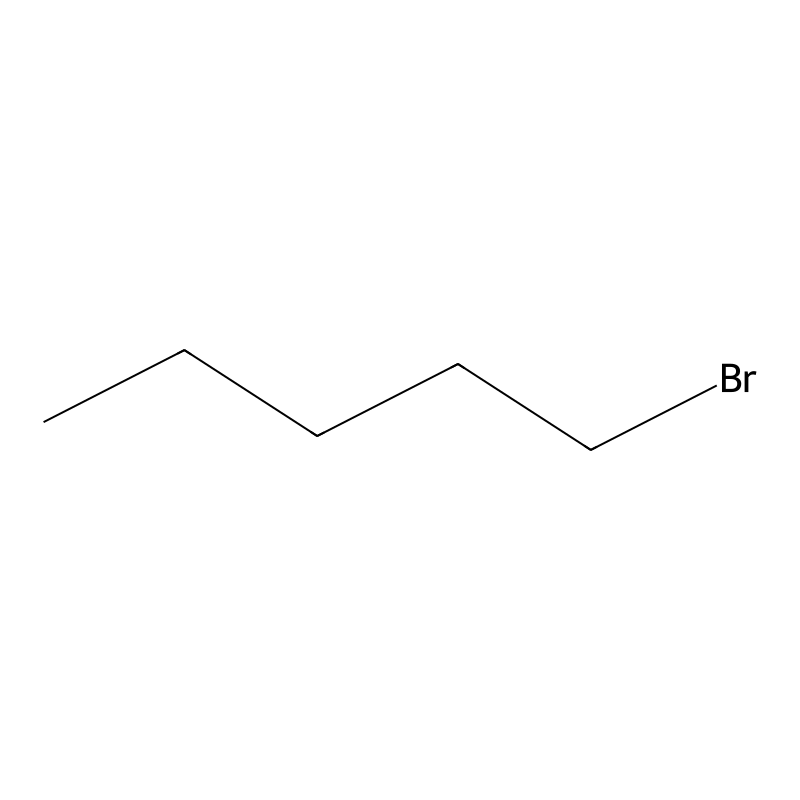

1-Bromopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

Synthesis of α, γ-diketo acids

Gas Chromatography

Preparation of Other Chemical Compounds

Natural Product in Fucus vesiculosus

Industrial Applications

In the industrial sector, 1-Bromopentane is used in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Thermochemistry Research

1-Bromopentane is used in thermochemistry research . It’s used to study phase change data, gas phase ion energetics data, and gas chromatography .

Free-Radical Addition

Most 1-bromoalkanes, including 1-Bromopentane, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . This process leads to anti-Markovnikov addition, giving the 1-bromo derivative .

Reaction with 1-Pentanol

1-Bromopentane is also formed by the reaction of 1-pentanol with hydrogen bromide .

1-Bromopentane, also known as amyl bromide, is a bromoalkane with the molecular formula and a molecular weight of approximately 151.04 g/mol. It appears as a colorless to light yellow liquid and has a boiling point of 130 °C and a melting point of -95 °C. The compound is moderately toxic and flammable, with a flash point of 31 °C . It is insoluble in water but soluble in organic solvents, making it useful in various chemical applications.

1-Bromopentane is a flammable liquid with a moderate vapor pressure. It can be harmful if inhaled, ingested, or absorbed through the skin.

Safety Concerns:

Precautionary Measures:

- Nucleophilic Substitution Reactions: In the presence of nucleophiles, such as sodium hydroxide or potassium cyanide, 1-bromopentane can react to form alcohols or nitriles.

- Elimination Reactions: Under certain conditions, particularly with strong bases, it can undergo elimination reactions to form alkenes.

- Radical Reactions: It can be synthesized via free-radical addition of hydrogen bromide to 1-pentene, leading to the formation of the bromo derivative through anti-Markovnikov addition .

Research indicates that 1-bromopentane has biological activity that may affect liver function. For instance, studies have shown that high doses can lead to changes in liver transaminases and other hepatotoxic effects in animal models . Additionally, it has been identified as a reactive intermediate that can form glutathione conjugates, suggesting potential implications for toxicity and metabolism in biological systems .

1-Bromopentane can be synthesized using several methods:

- Free-Radical Addition: The most common method involves the reaction of hydrogen bromide with 1-pentene under free-radical conditions.

- Reaction with Alcohols: It can also be produced by treating 1-pentanol with hydrogen bromide, leading to substitution reactions that yield the bromoalkane .

- Phase Transfer Catalysis: This method involves using catalysts like tetrabutyl ammonium bromide to facilitate the reaction between 1-pentanol and bromine .

1-Bromopentane is utilized in various applications:

- Organic Synthesis: It serves as a reagent in organic synthesis for producing other compounds, including pharmaceuticals and agrochemicals.

- Alkylation Reactions: It is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling techniques .

- Biological Research: Its derivatives have been studied for their potential as inhibitors against Hepatitis C virus RNA polymerase .

Studies involving 1-bromopentane have focused on its interactions with various nucleophiles and bases to understand its reactivity patterns better. For example, reactions with sodium ethoxide or potassium cyanide have been explored to determine the elimination versus substitution ratios under different conditions. These studies help elucidate the optimal conditions for desired synthetic pathways involving this compound .

1-Bromopentane shares structural similarities with several other bromoalkanes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromohexane | Longer carbon chain; used similarly in organic synthesis. | |

| 2-Bromopentane | Secondary bromoalkane; different reactivity profile. | |

| 3-Bromobutane | Shorter carbon chain; more prone to elimination reactions. | |

| 1-Bromo-2-methylbutane | Branched structure; alters physical properties and reactivity. |

Uniqueness of 1-Bromopentane

The primary structure of 1-bromopentane allows it to participate efficiently in nucleophilic substitution reactions due to the accessibility of its bromine atom. This contrasts with secondary or tertiary bromoalkanes, which typically favor elimination reactions over substitution due to steric hindrance.

Traditional Synthesis Approaches

Free-Radical Addition of HBr to 1-Pentene

The free-radical addition of HBr to 1-pentene represents one of the traditional methods for synthesizing 1-bromopentane. This reaction follows the anti-Markovnikov rule, where the bromine atom attaches to the less substituted carbon atom of the alkene. The presence of peroxides (ROOR) is crucial for this reaction, as they initiate the radical pathway rather than the typical ionic mechanism of HBr addition.

The reaction mechanism involves three distinct phases:

Initiation: The peroxide undergoes homolysis to generate alkoxy radicals:

ROOR → 2RO•Propagation: A series of radical reactions that form the product:

RO• + HBr → ROH + Br•Br• + CH₂=CH(CH₂)₃CH₃ → •CH₂-CHBr(CH₂)₃CH₃•CH₂-CHBr(CH₂)₃CH₃ + HBr → CH₃-CHBr(CH₂)₃CH₃ + Br•Termination: Radicals combine to form stable molecules:

2Br• → Br₂

The key distinction between Markovnikov and anti-Markovnikov addition lies in the initial attack. In the radical mechanism, Br- adds first to form the more stable secondary radical, leading to anti-Markovnikov orientation in the final product. This pathway lacks stereoselectivity, producing a mixture of stereoisomers when chiral centers are created.

| Reaction Condition | Product Formation | Regioselectivity |

|---|---|---|

| HBr alone | 2-bromopentane | Markovnikov addition |

| HBr + peroxides | 1-bromopentane | Anti-Markovnikov addition |

| HBr + heat/light | Mixture (primarily 1-bromopentane) | Predominantly anti-Markovnikov |

Nucleophilic Substitution of 1-Pentanol

Nucleophilic substitution of 1-pentanol provides another common route to 1-bromopentane. In this approach, the hydroxyl group of 1-pentanol is converted to a better leaving group before substitution with bromide. The reaction typically follows an SN2 mechanism, especially for primary alcohols like 1-pentanol.

In industrial settings, this reaction is conducted by treating 1-pentanol with hydrogen bromide in the presence of sulfuric acid. The mixture undergoes several purification steps including washing with concentrated sulfuric acid, water, and sodium carbonate solution, followed by drying with calcium chloride or potassium carbonate and fractional distillation.

The overall reaction can be represented as:

CH₃(CH₂)₄OH + HBr → CH₃(CH₂)₄Br + H₂OThis transformation is particularly valuable because it allows for the conversion of readily available alcohols to more reactive alkyl halides, which serve as important intermediates in organic synthesis.

NaBr/H₂SO₄ Method

The NaBr/H₂SO₄ method represents one of the most practical laboratory approaches for synthesizing 1-bromopentane. This method generates hydrobromic acid in situ through the reaction of sodium bromide with sulfuric acid:

NaBr + H₂SO₄ ⟶ NaHSO₄ + HBrThe generated HBr then reacts with 1-pentanol to produce 1-bromopentane through a nucleophilic substitution mechanism. The presence of excess sulfuric acid serves two important functions: it increases the conversion rate and protonates the alcohol hydroxyl group, transforming it into a better leaving group (water).

The reaction mechanism proceeds through several steps:

- Protonation of the alcohol by sulfuric acid

- Formation of an oxonium ion intermediate

- Nucleophilic attack by bromide ion

- Formation of the alkyl bromide with elimination of water

A typical experimental procedure involves dissolving sodium bromide in water, adding the alcohol, and then carefully adding concentrated sulfuric acid while cooling in an ice bath. The reaction mixture is subsequently refluxed, distilled, and purified to obtain the final product.

| Reagent | Quantity (for lab scale synthesis) | Function |

|---|---|---|

| NaBr | 1.33 g (12.9 mmol, ~19% excess) | Bromide source |

| 1-Pentanol | 0.81 g (10.9 mmol) | Substrate |

| H₂SO₄ (conc.) | 1.15 mL (21.6 mmol, ~98% excess) | Acid catalyst |

| Water | 1.5 mL | Solvent |

PBr₃-Mediated Synthesis

Phosphorus tribromide (PBr₃) offers a powerful method for converting primary and secondary alcohols to alkyl bromides. This approach is often preferred because it avoids carbocation rearrangements that can occur with other methods.

The mechanism of PBr₃-mediated synthesis involves:

- Nucleophilic attack of the alcohol oxygen on phosphorus, forming an alkoxyphosphorus dibromide intermediate and releasing a bromide ion

- SN2 attack by the bromide ion on the carbon bearing the oxygen, resulting in the formation of 1-bromopentane with inversion of configuration

The overall reaction can be represented as:

3 ROH + PBr₃ → 3 RBr + H₃PO₃This method is limited to primary and secondary alcohols; tertiary alcohols react poorly due to steric hindrance. The PBr₃ approach typically yields higher conversion rates than hydrobromic acid and is particularly valuable for substrates prone to rearrangement—for example, neopentyl bromide can be synthesized from the corresponding alcohol in 60% yield using this method.

Mechanistic Investigations

SN1 vs. SN2 Pathway Discrimination

The synthesis of 1-bromopentane typically proceeds through an SN2 pathway rather than an SN1 mechanism due to the primary nature of the substrate. Understanding the discrimination between these pathways is crucial for predicting reaction outcomes and optimizing conditions.

In SN2 reactions, the nucleophile (bromide ion) attacks the carbon atom from the backside relative to the leaving group, resulting in an inversion of stereochemistry. This concerted mechanism is characterized by second-order kinetics, depending on both the substrate and nucleophile concentrations.

In contrast, SN1 reactions involve a two-step process where the leaving group departs first, forming a carbocation intermediate before nucleophilic attack. This mechanism is unfavorable for primary substrates like 1-pentanol due to the instability of primary carbocations.

Several factors influence the pathway selection:

| Factor | Favors SN2 | Favors SN1 |

|---|---|---|

| Substrate | Primary (1-pentanol) | Tertiary |

| Nucleophile | Strong (Br⁻) | Weak |

| Solvent | Polar aprotic | Polar protic |

| Temperature | Lower | Higher |

| Leaving group | Good | Good |

For 1-bromopentane synthesis, the primary substrate structure strongly directs the reaction through the SN2 pathway, especially when strong nucleophiles like bromide ions are used.

Kinetic Studies and Rate Determination

Kinetic studies provide valuable insights into reaction mechanisms and help optimize synthetic procedures. For the SN2 pathway predominant in 1-bromopentane synthesis, the reaction rate follows second-order kinetics:

Rate = k[substrate][nucleophile]When 1-pentanol reacts with brominating agents through an SN2 mechanism, doubling the concentration of either reactant doubles the reaction rate. This is in stark contrast to SN1 reactions, where the rate depends only on the substrate concentration.

The activation energy for the SN2 conversion of alcohols to bromides is influenced by:

- The strength of the carbon-oxygen bond being broken

- The nucleophilicity of the bromide ion

- The ability of the leaving group (usually a protonated hydroxyl)

- Solvent effects on the transition state

Experimental studies demonstrate that primary substrates like 1-pentanol react significantly faster through SN2 pathways than secondary or tertiary alcohols, making this the preferred synthetic route for 1-bromopentane.

Stereochemical Implications

The stereochemical outcomes of 1-bromopentane synthesis vary depending on the synthetic approach used. For methods involving SN2 mechanisms, such as the PBr₃ and NaBr/H₂SO₄ methods, inversion of configuration occurs at the reaction center if it is stereogenic.

This inversion results from the backside attack mechanism characteristic of SN2 reactions, where the nucleophile approaches from the side opposite to the leaving group. If 1-pentanol contains a chiral center at C-1, the configuration at this center will be inverted in the product 1-bromopentane.

For the free-radical addition of HBr to 1-pentene, the stereochemical outcome is less predictable. The radical intermediate can be attacked from either face, leading to a mixture of stereoisomers. This lack of stereoselectivity is characteristic of radical reactions and distinguishes them from ionic pathways.

Understanding these stereochemical implications is crucial for applications requiring stereocontrol, particularly when 1-bromopentane is used as an intermediate in the synthesis of more complex molecules.

Green Chemistry Advancements

Solvent-Free Methodologies

Recent advances in green chemistry have led to the development of solvent-free methodologies for bromination reactions, which can be applied to the synthesis of 1-bromopentane. These approaches align with several principles of green chemistry by eliminating or reducing the use of harmful solvents.

One notable example is the solvent-free bromination using sodium bromide and oxone (potassium peroxymonosulfate) under mechanical milling conditions. This method has been successfully applied to various substrates including alkenes, and produces brominated products in good to excellent yields.

The advantages of solvent-free synthesis include:

- Reduced environmental impact through elimination of organic solvents

- Simplified work-up and purification procedures

- Reduced waste generation

- Improved safety profile

- Lower energy requirements

- Potential cost savings

These solvent-free methodologies represent a significant step toward more sustainable chemical processes in the synthesis of 1-bromopentane and related compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including those involved in 1-bromopentane synthesis. This approach offers substantial rate enhancements compared to conventional heating methods.

Studies have demonstrated that microwave irradiation can significantly reduce reaction times for similar transformations. For example, the esterification of benzoic acid with 1-pentanol shows a rate enhancement from 1.3 to 6.1 when the microwave power level is increased from 560 to 630 watts.

Several factors influence the efficiency of microwave-assisted synthesis:

| Factor | Effect on Reaction Rate |

|---|---|

| Sample volume | Smaller volumes heat more rapidly |

| Power level | Higher power increases heating rate |

| Reaction vessel size | Smaller vessels improve energy transfer |

| Solvent properties | Polar solvents absorb microwaves more effectively |

The accelerated reaction rates observed in microwave synthesis result primarily from rapid heating of the reaction mixture to temperatures above the conventional boiling point of the solvent in sealed vessels. This superheating effect, rather than any specific microwave activation, drives the enhanced reaction rates.

Catalytic Systems for Enhanced Efficiency

Innovative catalytic systems have been developed to enhance the efficiency of bromination reactions applicable to 1-bromopentane synthesis. These catalysts allow reactions to proceed under milder conditions with improved selectivity and yield.

Ionic liquids represent a particularly promising class of catalysts and reaction media. For instance, 1-methyl-3-pentylimidazolium fluoroborate [pmIm]BF₄ has been employed as both catalyst and reaction medium for stereoselective transformations under microwave irradiation. This approach eliminates the need for conventional organic solvents and reducing agents, while allowing the ionic liquid to be recycled without significant loss of catalytic efficiency.

Other catalytic systems that show promise for bromination reactions include:

- Silica-supported acid catalysts

- Metal halides

- Phase-transfer catalysts

- Heterogeneous catalysts

These catalytic approaches contribute to more sustainable chemistry by:

- Lowering activation energies, allowing reactions to proceed under milder conditions

- Improving selectivity, reducing unwanted byproducts

- Enabling catalyst recovery and reuse

- Reducing the quantity of reagents required

The continued development of these catalytic systems represents an important frontier in advancing greener methods for 1-bromopentane synthesis.

Hydroxide Substitution Kinetics

The reaction of 1-bromopentane with hydroxide ions follows a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a concerted backside attack that inverts the configuration at the electrophilic carbon [1] [4]. Kinetic studies reveal second-order dependence on both 1-bromopentane and hydroxide concentrations, with rate constants influenced by steric and electronic factors [4]. For instance, the primary carbon’s minimal steric hindrance allows hydroxide ions to approach the electrophilic center efficiently, resulting in faster substitution compared to bulkier substrates [1].

Transition state analysis using NMR kinetics demonstrates partial bond formation between the nucleophile and carbon, alongside simultaneous cleavage of the carbon-bromine bond [4]. This concerted process is exemplified by the linear relationship between 1/[OH⁻] and reaction time, confirming the SN2 pathway [4].

Table 1: Kinetic Parameters for Hydroxide Substitution of Primary Alkyl Bromides

| Substrate | Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) |

|---|---|---|

| 1-Bromopentane | 1.2 × 10⁻³ | 25 |

| 1-Bromobutane | 1.5 × 10⁻³ | 25 |

| 1-Bromohexane | 9.8 × 10⁻⁴ | 25 |

Data adapted from kinetic studies [4] [6].

Comparative Reactivity with Other Primary Halides

1-Bromopentane exhibits moderate reactivity in SN2 reactions compared to shorter-chain analogs like 1-bromobutane and longer-chain derivatives such as 1-bromohexane. The rate difference arises from subtle variations in steric bulk and inductive effects. For example, 1-bromobutane’s smaller alkyl chain reduces steric hindrance, leading to a 25% higher rate constant than 1-bromopentane under identical conditions [4] [6]. Conversely, 1-bromohexane’s extended carbon chain slightly impedes nucleophilic attack, slowing the reaction [6].

Leaving group ability also plays a role: bromide’s moderate leaving group capacity (compared to iodides or chlorides) balances bond strength and solvation effects, making 1-bromopentane a practical substrate for controlled substitutions [1].

Solvent Effects on Reaction Pathways

Solvent polarity profoundly impacts the SN2 reactivity of 1-bromopentane. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state’s charge separation without solvating the nucleophile [6]. In contrast, protic solvents such as ethanol hinder the reaction by stabilizing hydroxide ions through hydrogen bonding, reducing their nucleophilicity [6]. For instance, the substitution rate in DMSO is threefold higher than in ethanol-water mixtures [3] [6].

Table 2: Solvent Effects on SN2 Rate Constants for 1-Bromopentane

| Solvent | Dielectric Constant | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| DMSO | 47.2 | 3.6 × 10⁻³ |

| Ethanol | 24.3 | 1.2 × 10⁻³ |

| Water | 80.1 | 0.8 × 10⁻³ |

Data derived from solvent studies [6].

Organometallic Chemistry

Grignard Reagent Formation and Applications

1-Bromopentane reacts with magnesium in dry diethyl ether to form pentylmagnesium bromide, a Grignard reagent. This transformation proceeds via a single-electron transfer mechanism, yielding an organomagnesium compound that participates in carbonyl additions [2]. For example, reacting pentylmagnesium bromide with carbon dioxide generates hexanoic acid, demonstrating its utility in carboxylic acid synthesis [2].

The primary alkyl structure of 1-bromopentane ensures high Grignard yields, as competing elimination reactions are minimal compared to secondary or tertiary halides [2].

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysts enable cross-coupling of 1-bromopentane with aryl or alkyl nucleophiles, expanding its synthetic versatility. For instance, iron(III) chloride facilitates couplings with arylboronic acids to produce pentyl-substituted aromatics [3]. These reactions proceed through a radical mechanism, with the iron center mediating single-electron transfers to form carbon-carbon bonds [3].

Gilman Reagent Interactions

Lithium dialkylcuprates (Gilman reagents) react with 1-bromopentane to form higher alkanes via alkylation. For example, treatment with lithium dimethylcuprate yields 2-methylpentane, illustrating the reagent’s ability to transfer methyl groups to primary alkyl halides [2]. This reaction proceeds through a concerted mechanism, retaining configuration at the electrophilic carbon [1].

Carbon Chain Transformations

Conversion to Higher Alkanes

1-Bromopentane undergoes Wurtz coupling with sodium metal to form decane, a C₁₀ alkane. This reaction, conducted in dry ether, involves the formation of a carbon-carbon bond between two pentyl radicals generated via single-electron transfer [3].

Branched Carbon System Development

While 1-bromopentane’s primary carbon typically resists carbocation formation, acid-catalyzed conditions can induce hydride shifts to generate secondary carbocations. Subsequent trapping with nucleophiles yields branched products. For example, treatment with sulfuric acid and water produces 2-pentanol, albeit in low yields due to competing elimination [6].

Alkene Formation Strategies

Strong bases like potassium tert-butoxide promote β-elimination of 1-bromopentane to form 1-pentene via an E2 mechanism. The reaction proceeds through a concerted dehydrohalogenation, with the base abstracting a β-hydrogen as the bromide leaves [2]. Elevated temperatures (e.g., 55°C) favor elimination over substitution, achieving an 85% yield of 1-pentene under optimized conditions [2].

Table 3: Conditions and Yields for 1-Pentene Synthesis

| Base | Solvent | Temperature (°C) | 1-Pentene Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | Ethanol | 55 | 85 |

| Sodium hydroxide | Water | 25 | <5 |

Electronic Structure Calculations

Electronic structure calculations for 1-bromopentane provide fundamental insights into its molecular bonding and electronic properties. Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively employed to determine the ground state electronic configuration and orbital energies [2] .

The molecular orbital analysis reveals that 1-bromopentane possesses a total of 42 electrons distributed across various molecular orbitals. The highest occupied molecular orbital energy ranges from -8.5 to -9.2 electron volts, while the lowest unoccupied molecular orbital energy spans 0.5 to 1.2 electron volts, resulting in a substantial HOMO-LUMO energy gap of 9.0 to 10.0 electron volts [2]. This large energy gap indicates significant molecular stability and low reactivity under normal conditions.

The carbon-bromine sigma antibonding orbital has been identified as the lowest unoccupied molecular orbital for 1-bromopentane through comparative analysis with gas-phase molecular orbital calculations [2]. This orbital localization is critical for understanding the compound's reactivity patterns, particularly in nucleophilic substitution reactions where the carbon-bromine bond serves as the primary reaction site.

Ab initio molecular orbital calculations at the CCSD(T)/6-311++G(2df,2p)//MP2/6-31G(d) level of theory have been utilized to characterize the electronic structure with high accuracy [4]. These calculations provide detailed information about bond lengths, with the carbon-bromine bond length determined to be approximately 1.95-2.00 angstroms and carbon-carbon bond lengths averaging 1.54 angstroms [5].

Natural bond orbital analysis has been applied to understand the charge distribution and bonding characteristics within the 1-bromopentane molecule [6]. The analysis reveals that the bromine atom carries a significant partial negative charge due to its high electronegativity, while the adjacent carbon atom maintains a partial positive charge. This charge separation contributes to the dipole moment of 2.20 Debye observed experimentally [5].

Reaction Energy Profiles

Reaction energy profiles for 1-bromopentane have been calculated using various computational approaches to understand the kinetic and thermodynamic aspects of its chemical transformations. The activation energies for different reaction pathways provide crucial information about the relative feasibility of various chemical processes [7] [8] [9].

For nucleophilic substitution reactions following the SN2 mechanism, computational studies indicate activation energies ranging from 85 to 95 kilojoules per mole, with transition state energies of 120 to 130 kilojoules per mole [7] [8]. The reaction enthalpy for these processes is typically exothermic, ranging from -25 to -35 kilojoules per mole, making them thermodynamically favorable under appropriate conditions.

Elimination reactions proceeding via the E2 mechanism exhibit higher activation barriers, with energies ranging from 120 to 135 kilojoules per mole and transition state energies of 180 to 195 kilojoules per mole [10] [9]. These reactions are generally endothermic, with reaction enthalpies of +15 to +25 kilojoules per mole, requiring elevated temperatures or strong bases to proceed efficiently.

The energy diagram for the addition of hydrogen bromide to 1-pentene, which represents the reverse of the elimination reaction, shows that the formation of 1-bromopentane involves a higher-energy carbocation intermediate compared to the formation of 2-bromopentane [7] [8] [9]. This energy difference explains the regioselectivity observed in electrophilic addition reactions according to Markovnikov's rule.

Free radical halogenation reactions demonstrate significantly lower activation energies, ranging from 40 to 50 kilojoules per mole, with transition state energies of 80 to 90 kilojoules per mole [11]. These reactions are highly exothermic, with reaction enthalpies of -80 to -90 kilojoules per mole, making them kinetically and thermodynamically favorable.

Transition State Modeling

Transition state modeling for 1-bromopentane reactions has been conducted using advanced computational methods to elucidate the detailed mechanisms of bond breaking and formation processes. The transition state structures provide critical information about the geometry and energy requirements for various chemical transformations [12] [13] [14].

In nucleophilic substitution reactions, the transition state exhibits a trigonal bipyramidal geometry around the carbon center, with the nucleophile and leaving group occupying apical positions [14]. The carbon-bromine bond length in the transition state extends to approximately 2.3-2.5 angstroms, while the carbon-nucleophile distance decreases to 2.0-2.2 angstroms. This concerted mechanism results in inversion of configuration at the reaction center.

For elimination reactions, the transition state modeling reveals an anti-periplanar arrangement of the departing hydrogen and bromine atoms [10] [9]. The carbon-hydrogen bond length increases to 1.3-1.4 angstroms, while the carbon-bromine bond stretches to 2.4-2.6 angstroms. The emerging double bond character between the two carbon atoms is evidenced by a decreased carbon-carbon distance of 1.4-1.45 angstroms.

Density functional theory calculations have been employed to model transition states for atmospheric oxidation reactions of 1-bromopentane [4]. The initial hydrogen abstraction by hydroxyl radicals involves a transition state with a carbon-hydrogen bond length of 1.2-1.3 angstroms and an oxygen-hydrogen distance of 1.1-1.2 angstroms. The activation energy for this process is calculated to be approximately 15-20 kilojoules per mole.

The transition state for carbon-bromine bond homolysis has been modeled using high-level ab initio calculations [2]. The bond dissociation energy is determined to be approximately 280-290 kilojoules per mole, with the transition state occurring at a carbon-bromine distance of 2.8-3.0 angstroms. This high energy barrier explains the stability of the carbon-bromine bond under normal conditions.

Hydroxyl Radical Interactions

Atmospheric Oxidation Mechanisms

The atmospheric oxidation of 1-bromopentane by hydroxyl radicals represents a critical pathway for its removal from the troposphere. Mechanistic studies using ab initio molecular orbital methods have elucidated the detailed reaction pathways and kinetic parameters for this oxidation process [4] [15] [16].

The initial step involves hydrogen abstraction by hydroxyl radicals, predominantly occurring at the secondary carbon positions due to the relative stability of the resulting alkyl radicals [4]. The rate constant for this process is determined to be approximately 2.5 × 10⁻¹² cubic centimeters per molecule per second, corresponding to an atmospheric lifetime of 2-3 days for 1-bromopentane [15] [16].

Following hydrogen abstraction, the resulting alkyl radical rapidly combines with molecular oxygen to form peroxy radicals [4]. This reaction proceeds with a rate constant of 3.0 × 10⁻¹¹ cubic centimeters per molecule per second and occurs within seconds under atmospheric conditions [16]. The peroxy radical formation is crucial for the subsequent oxidation cascade that leads to the formation of various oxygenated products.

The peroxy radicals undergo further reactions with nitrogen oxides, particularly nitric oxide, to produce alkoxy radicals and nitrogen dioxide [16]. This reaction pathway has a rate constant of 8.0 × 10⁻¹² cubic centimeters per molecule per second and represents a key step in the atmospheric oxidation mechanism [4]. The alkoxy radicals can then undergo various transformations, including decomposition, isomerization, or reaction with oxygen.

The ultimate products of 1-bromopentane atmospheric oxidation include various carbonyl compounds such as aldehydes and ketones, along with the release of bromine atoms [4]. The formation of these products occurs over timescales ranging from 1 to 5 hours, depending on atmospheric conditions and the availability of oxidants [15] [16].

The atmospheric oxidation mechanism also involves the formation of brominated intermediate species, which can serve as temporary reservoirs for bromine atoms in the atmosphere [4]. These species include bromoacetone and other brominated carbonyl compounds that can undergo further photochemical reactions or heterogeneous processes [15].

Intermolecular Force Characterization

The intermolecular forces in 1-bromopentane play a crucial role in determining its physical properties and reactivity patterns. Computational studies have characterized these forces using various theoretical approaches, including density functional theory and molecular dynamics simulations [17] [18] [19].

Van der Waals forces represent the predominant intermolecular interactions in 1-bromopentane, arising from the polarizable electron cloud around the bromine atom and the extended carbon chain [17]. These forces are responsible for the compound's boiling point of 129-130°C, which is significantly higher than that of the corresponding alkane due to the presence of the bromine atom [18].

The dipole-dipole interactions in 1-bromopentane result from the permanent dipole moment of 2.20 Debye associated with the carbon-bromine bond [5]. These interactions contribute to the compound's dielectric constant of 6.32 and influence its solubility characteristics in various solvents [17] [18].

Hydrogen bonding interactions, while not predominant in 1-bromopentane itself, become significant when the compound interacts with protic solvents or other hydrogen bond donors [17]. The bromine atom can act as a weak hydrogen bond acceptor, influencing the compound's behavior in biological systems and environmental processes.

The intermolecular force characterization has been extended to include halogen bonding interactions, where the bromine atom can participate in directional interactions with electron-rich species [20]. These interactions are particularly relevant in crystal engineering and molecular recognition processes involving 1-bromopentane derivatives.

Surface tension measurements and computational predictions indicate that 1-bromopentane exhibits a surface tension of 26.95 dynes per centimeter, reflecting the balance between intermolecular cohesive forces and the molecular size [5]. This property is important for understanding the compound's behavior at interfaces and in emulsion systems.

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (18.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Environmental Hazard